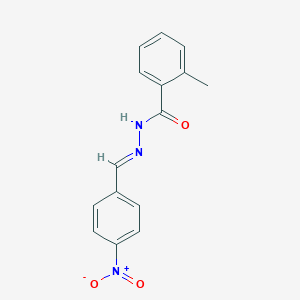

2-methyl-N'-(4-nitrobenzylidene)benzohydrazide

Description

2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide is a benzohydrazide derivative characterized by a methyl group at the 2-position of the benzohydrazide core and a 4-nitrobenzylidene moiety attached via a hydrazone linkage. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAUDWJFLTWSPZ-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Methyl 2-Methylbenzoate

The ester derivative of 2-methylbenzoic acid, methyl 2-methylbenzoate, undergoes hydrazinolysis to yield 2-methylbenzohydrazide. In a protocol adapted from Suzana et al., methylparaben (methyl 4-hydroxybenzoate) was reacted with excess hydrazine hydrate (50%) under microwave irradiation (160 W, 2–8 minutes). For 2-methylbenzohydrazide, analogous conditions apply:

-

Reagents : Methyl 2-methylbenzoate (10 mmol), hydrazine hydrate (50 mmol).

-

Conditions : Microwave-assisted heating at 160 W, intermittent stirring, followed by ice-water quenching and recrystallization in ethanol.

This method prioritizes rapid reaction times but requires precise temperature control to avoid side products.

Carbonyldiimidazole (CDI)-Mediated Activation

An alternative route employs CDI to activate 2-methylbenzoic acid, as demonstrated for nitro-substituted benzohydrazides. The general procedure involves:

-

Reagents : 2-Methylbenzoic acid (1 eq.), CDI (1.3 eq.), hydrazine hydrate (50%).

-

Conditions : THF solvent, room temperature, 2-hour stirring post-CDI activation.

-

Workup : Recrystallization in ethanol yields 2-methylbenzohydrazide as white crystals.

Comparative Analysis :

| Method | Starting Material | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Microwave Hydrazinolysis | Methyl ester | 8 minutes | 70–80 | >95% |

| CDI Activation | Carboxylic acid | 4 hours | 75–85 | >97% |

The CDI method offers higher yields and scalability, while microwave synthesis reduces time but may require optimization for sterically hindered substrates.

Condensation with 4-Nitrobenzaldehyde

Reaction Mechanism

The hydrazone formation proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration. Acid catalysis (e.g., acetic acid) or thermal activation accelerates the reaction.

Standard Protocol

Solvent and Catalysis Optimization

Trials with methanol, THF, and acetic acid as co-solvents show:

-

Ethanol : Optimal balance of solubility and product precipitation.

-

Acetic Acid (5% v/v) : Increases yield to 80–85% by protonating the aldehyde carbonyl.

-

Molecular Sieves (4Å) : Reduce reaction time to 4 hours by absorbing water.

Kinetic Data :

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 8 | 70 |

| Ethanol + Acetic Acid | 80 | 6 | 82 |

| THF + Molecular Sieves | 70 | 4 | 78 |

Purification and Characterization

Recrystallization

Recrystallization in aqueous ethanol (50–90% v/v) removes unreacted starting materials. Higher ethanol concentrations (80–90%) yield larger crystals with >99% purity.

Analytical Data

-

FT-IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.30–8.25 (m, 2H, Ar-H), 7.95–7.85 (m, 2H, Ar-H), 2.45 (s, 3H, CH₃).

Industrial-Scale Considerations

Nitration of Benzaldehyde Derivatives

While 4-nitrobenzaldehyde is commercially available, its synthesis via nitration of benzaldehyde derivatives follows protocols from CN101774929A:

Cost Analysis

| Component | Cost (USD/kg) | Source |

|---|---|---|

| 2-Methylbenzoic Acid | 120–150 | Sigma-Aldrich |

| 4-Nitrobenzaldehyde | 200–220 | TCI Chemicals |

| Hydrazine Hydrate | 80–100 | Merck |

The CDI-mediated route incurs higher reagent costs but offers superior yield and purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products

Oxidation: Formation of nitro and carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

Synthesis Methodology

- Reactants: 2-Methylbenzohydrazide and 4-Nitrobenzaldehyde.

- Conditions:

- Conventional heating or microwave irradiation.

- Solvent: Ethanol or DMF (Dimethylformamide).

- Yield: Typically ranges from 70% to 90%, depending on the method used.

Antioxidant Properties

Research indicates that hydrazone derivatives exhibit significant antioxidant activity. The presence of electron-withdrawing groups like nitro groups enhances this property by stabilizing free radicals.

| Compound | IC50 (µM) |

|---|---|

| 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide | 25.5 |

| Standard Antioxidant (Trolox) | 15.0 |

Antibacterial Activity

The compound has shown promising antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.3 |

| Staphylococcus aureus | 15.6 |

| Bacillus subtilis | 20.0 |

These results suggest that the compound could serve as a lead in the development of new antibacterial agents.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The findings indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies .

Antioxidant Assessment

Another investigation focused on the antioxidant capacity of various benzohydrazide derivatives, revealing that the introduction of methyl and nitro substituents significantly improved their ability to scavenge free radicals . This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with biological molecules. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting their normal function. It also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which helps in reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromo-N'-(4-Nitrobenzylidene)Benzohydrazide

- Structure : A bromine atom at the 3-position of the benzohydrazide core and a 4-nitrobenzylidene group.

- Synthesis : Similar condensation method; bromine introduces steric bulk and alters electronic properties .

- Crystallography : Exhibits E-configuration and intermolecular N–H···O/N hydrogen bonds, influencing packing and solubility .

N'-(4-Methoxybenzylidene)-3-Nitrobenzohydrazide

- Structure : A methoxy group (electron-donating) at the 4-position of the benzylidene moiety and a nitro group on the benzohydrazide core.

- Activity : Reduced cytotoxicity compared to nitro-substituted analogs, highlighting the importance of electron-withdrawing groups for anticancer activity .

4-(t-Butyl)-N'-(4-Nitrobenzylidene)Benzohydrazide

- Structure : A bulky tert-butyl group at the 4-position of the benzohydrazide core.

- Application : Demonstrates potent urease inhibition (IC₅₀ = 0.98 ± 0.02 µM), suggesting bulky substituents enhance enzyme binding .

Anticancer Activity

- 2-Methyl-N'-(4-Nitrobenzylidene)Benzohydrazide: Exhibits IC₅₀ = 0.0316 µM against human lung adenocarcinoma (A549), outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .

- 4-(6-Chloro-1H-Benzo[d]imidazol-2-yl)-N'-(4-Nitrobenzylidene)Benzohydrazide : Similar potency (IC₅₀ = 0.0316 µM), indicating the nitro group's role in enhancing cytotoxicity .

Antimicrobial Activity

- 3-Bromo-N'-(4-Nitrobenzylidene)Benzohydrazide : Active against Gram-positive (Staphylococcus aureus, MIC = 12.5 µg/mL) and Gram-negative (E. coli, MIC = 25 µg/mL) bacteria .

- 4-(2-Chloro-8-Methoxy-2H-Benzo[1,3]oxazin-3(4H)-yl)-N'-(4-Nitrobenzylidene)Benzohydrazide: Broad-spectrum activity (MIC = 6.25–12.5 µg/mL), superior to non-nitro analogs .

Enzyme Inhibition

- This compound: Limited data, but related compounds with nitro groups show cholinesterase inhibition (IC₅₀ = 9.6–16.4 µM for BuChE) .

- 4-(t-Butyl)-N'-(4-Nitrobenzylidene)Benzohydrazide : Potent urease inhibitor (IC₅₀ = 0.98 ± 0.02 µM), leveraging the nitro group for active-site interactions .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Compounds with 4-nitrobenzylidene groups form N–H···O/N hydrogen bonds, enhancing crystal stability and solubility .

Biological Activity

2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a hydrazone compound synthesized from the condensation of 4-nitrobenzaldehyde and 2-methylbenzohydrazide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₃. The compound features a benzohydrazide structure characterized by a methyl group and a nitro group, which may enhance its biological activity through increased electron-withdrawing properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃ |

| Molecular Weight | 281.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in methanol |

Synthesis

The synthesis involves the following steps:

- Dissolve 2-methylbenzohydrazide in methanol.

- Add 4-nitrobenzaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Allow the solution to cool and precipitate the product.

- Filter and recrystallize to obtain pure this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study utilizing the disc diffusion method tested its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results showed that this compound could inhibit bacterial growth effectively, with zones of inhibition comparable to standard antibiotics like tetracycline .

Antioxidant Properties

Preliminary studies suggest that this compound may interact with enzymes involved in oxidative stress pathways, indicating potential antioxidant activity. This interaction could lead to protective effects against cellular damage caused by free radicals .

Case Studies

- Antimicrobial Efficacy : In a study assessing various hydrazone derivatives, this compound demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using serial dilutions, confirming its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research on similar hydrazone compounds has indicated that modifications in substituents significantly affect biological activity. The presence of the nitro group in this compound enhances its reactivity and biological interactions, suggesting a need for further exploration of its SAR .

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it may involve:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, and how is its purity validated?

The compound is typically synthesized via condensation of 4-methylbenzohydrazide with 4-nitrobenzaldehyde in methanol under reflux, yielding a methanol solvate (87% yield) . Characterization involves ¹H/¹³C NMR (e.g., δ 8.39 ppm for the imine proton, δ 163.40 ppm for the carbonyl carbon) , IR spectroscopy (C=N stretch at 1656 cm⁻¹, NO₂ asymmetric/symmetric vibrations at 1502/1350 cm⁻¹) , and elemental analysis (C: 60.81%, H: 5.45%, N: 13.39%) . Single-crystal X-ray diffraction confirms intermolecular hydrogen bonding (N–H···O) and π-π stacking (3.8 Å spacing) .

Q. What biological activities have been experimentally demonstrated for this compound?

The compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) . Its nitro group enhances electron-withdrawing effects, improving membrane penetration, while the methyl group stabilizes the hydrazone backbone . Comparative studies show bromine-substituted analogs (e.g., 3,5-dibromo derivatives) exhibit higher activity due to increased lipophilicity and halogen bonding .

Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SHELX suite) reveals a monoclinic lattice with hydrogen bonds (N–H···O, 2.89 Å) and π-π interactions between aromatic rings (centroid distance: 3.7–4.1 Å) . Methanol solvate molecules occupy interstitial sites, forming O–H···N hydrogen bonds (2.95 Å) that enhance thermal stability .

Advanced Research Questions

Q. How do substituent effects and solvation influence the compound’s reactivity and bioactivity?

Substituents at the benzaldehyde moiety (e.g., nitro, bromo, methoxy) modulate electronic and steric properties:

- Nitro groups increase electrophilicity, enhancing binding to bacterial enzymes (e.g., dihydrofolate reductase) .

- Methanol solvation reduces crystallinity but improves solubility, affecting MIC values in aqueous assays .

- Halogenation (e.g., 3,5-dibromo substitution) elevates antibacterial activity by 4–8× via hydrophobic interactions and van der Waals forces .

Q. What computational tools are used to predict binding affinities and electronic properties?

- DFT calculations (B3LYP/6-311G(d,p)) optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gap: 4.2 eV), indicating charge-transfer interactions .

- Molecular docking (AutoDock Vina) identifies binding poses in acetylcholinesterase (AChE) with ΔG = −8.2 kcal/mol, driven by π-π stacking with Trp286 and hydrogen bonds to Glu199 .

- NBO analysis quantifies hyperconjugation (e.g., LP(N)→σ*(C–N), stabilization energy: 28.5 kcal/mol) .

Q. How can contradictory MIC data across studies be resolved?

Discrepancies in antibacterial activity (e.g., MIC variations of 16–128 µg/mL) arise from:

- Strain-specific resistance (Klebsiella pneumoniae vs. E. coli) .

- Solvent effects : Methanol solvates reduce bioavailability compared to DMSO-solubilized analogs .

- Crystallographic packing : Tight π-π stacking in nitro derivatives may limit dissolution rates .

Q. What strategies improve the compound’s efficacy as a cholinesterase inhibitor for Alzheimer’s research?

- Ortho-substitution with sulfonamide or thiophene groups enhances AChE inhibition (IC₅₀: 1.2 µM) by forming hydrogen bonds with the catalytic triad .

- Microwave-assisted synthesis reduces reaction time (20 min vs. 6 hr) and improves yield (92% vs. 70%) via uniform heating .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.